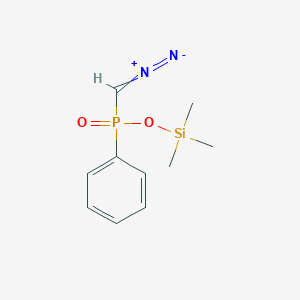
Trimethylsilyl (diazomethyl)phenylphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl (diazomethyl)phenylphosphinate is an organosilicon compound with the formula (CH₃)₃SiCHN₂. It is classified as a diazo compound and is known for its use as a methylating agent in organic chemistry. This compound is particularly valued for its non-explosive nature compared to its analog, diazomethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl (diazomethyl)phenylphosphinate can be synthesized by treating (trimethylsilyl)methylmagnesium chloride with diphenyl phosphorazidate . This reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory preparation, with a focus on scalability and safety. The use of automated systems and controlled environments is crucial to minimize risks associated with handling diazo compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl (diazomethyl)phenylphosphinate undergoes various chemical reactions, including:
Methylation: It converts carboxylic acids to their methyl esters.
Substitution: It reacts with alcohols to form methyl ethers.
Deprotonation: It is deprotonated by butyllithium to form lithio compounds.
Common Reagents and Conditions
Methylation: Typically involves methanol and results in the formation of methyl esters and methoxytrimethylsilane as byproducts.
Substitution: Reactions with alcohols are conducted under mild conditions to form methyl ethers.
Deprotonation: Utilizes butyllithium in an inert atmosphere to form lithio derivatives.
Major Products Formed
Methyl Esters: From the methylation of carboxylic acids.
Methyl Ethers: From the substitution reactions with alcohols.
Lithio Compounds: From the deprotonation reactions.
Applications De Recherche Scientifique
Trimethylsilyl (diazomethyl)phenylphosphinate has a wide range of applications in scientific research:
Chemistry: Used as a methylating agent and in the synthesis of various organic compounds.
Biology: Employed in the derivatization of biological molecules for analysis.
Medicine: Investigated for its potential in drug synthesis and modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The primary mechanism of action for Trimethylsilyl (diazomethyl)phenylphosphinate involves its role as a methylating agent. It transfers a methyl group to substrates, such as carboxylic acids and alcohols, through nucleophilic substitution reactions . The molecular targets include carboxyl and hydroxyl groups, and the pathways involve the formation of methyl esters and ethers .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyldiazomethane: Another diazo compound used as a methylating agent.
Dimethyl(diazomethyl)phosphonate: Known for its use in the homologation of carbonyl compounds.
Uniqueness
Trimethylsilyl (diazomethyl)phenylphosphinate is unique due to its non-explosive nature, making it safer to handle compared to other diazo compounds like diazomethane . Its versatility in various chemical reactions and applications in different fields further distinguishes it from similar compounds .
Propriétés
Numéro CAS |
89815-52-1 |
|---|---|
Formule moléculaire |
C10H15N2O2PSi |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
[diazomethyl(phenyl)phosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C10H15N2O2PSi/c1-16(2,3)14-15(13,9-12-11)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clé InChI |
FIGJHYBFWUEHNZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OP(=O)(C=[N+]=[N-])C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


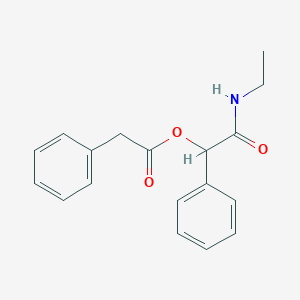
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
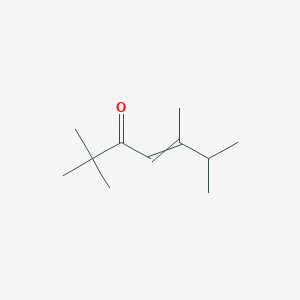
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)

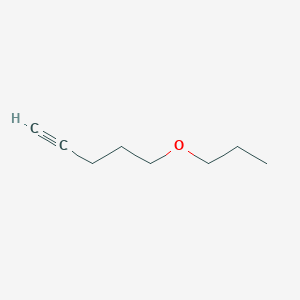
![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)

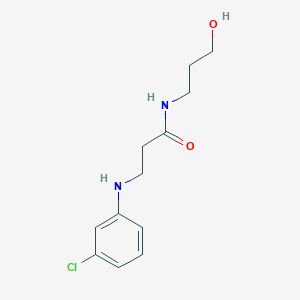
![N~1~-{4-Chloro-6-[(propan-2-yl)oxy]-1,3,5-triazin-2-yl}ethane-1,2-diamine](/img/structure/B14398921.png)


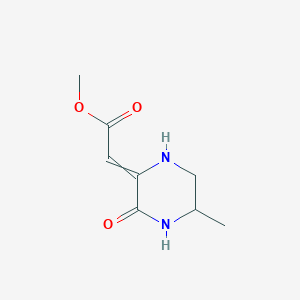
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
